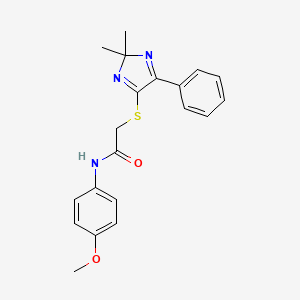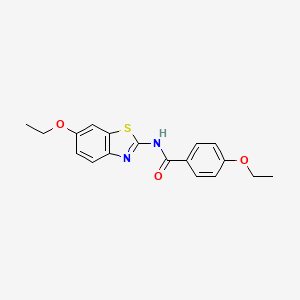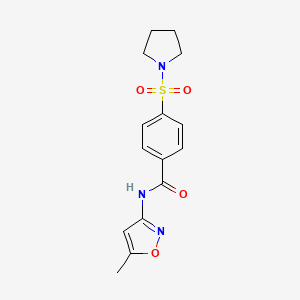![molecular formula C13H14Cl2N2O B2492634 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide CAS No. 2411315-66-5](/img/structure/B2492634.png)
2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide, also known as CMI-977, is a synthetic compound that has been studied for its potential use as an anti-inflammatory and anti-cancer agent. It belongs to the class of compounds known as indole derivatives, which have been shown to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of NF-kappaB and STAT3 signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce inflammation and tissue damage in models of inflammatory bowel disease and rheumatoid arthritis, and to inhibit tumor growth and metastasis in models of breast cancer and melanoma. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide in lab experiments is that it has been shown to have a relatively low toxicity profile, with no significant adverse effects observed in preclinical studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide. One area of interest is its potential use in combination with other drugs or therapies to enhance its anti-inflammatory and anti-cancer effects. Another area of interest is the development of more potent and selective derivatives of 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide, which could have improved efficacy and reduced toxicity. Finally, further studies are needed to better understand the mechanism of action of 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide, which could lead to the development of new drugs targeting similar pathways.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide involves several steps, starting with the reaction of 6-chloro-1-methylindole with ethyl bromoacetate to form an intermediate compound. This is then reacted with thionyl chloride to form a chloroacetyl chloride derivative, which is then reacted with the amine group of N-ethylglycine to form the final product.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide has been studied for its potential use in treating a variety of conditions, including inflammatory bowel disease, rheumatoid arthritis, and cancer. In preclinical studies, it has been shown to have anti-inflammatory and anti-tumor effects, as well as the ability to inhibit angiogenesis and metastasis.
Propiedades
IUPAC Name |
2-chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O/c1-8(16-13(18)6-14)11-7-17(2)12-5-9(15)3-4-10(11)12/h3-5,7-8H,6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFHREDSOQEZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=C1C=CC(=C2)Cl)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(6-chloro-1-methylindol-3-yl)ethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)
![[Ethyl(naphthalen-1-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2492552.png)
![3-phenyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}propanoic acid](/img/structure/B2492554.png)
![3-(4-fluorophenyl)-5-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2492557.png)

![2-[4-chloro(phenylsulfonyl)anilino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2492562.png)
![4,5-Dichloro-1-[2-(4-chlorophenyl)sulfonylethyl]imidazole](/img/structure/B2492564.png)
![2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2492565.png)




![N-[2-(3,5-Dimethylpyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2492573.png)
